(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
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Overview
Description
(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the tetrazole intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(3-chlorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
- (2Z)-3-(3-bromophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
- (2Z)-3-(3-methylphenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
Uniqueness
The presence of the fluorophenyl group in (2Z)-3-(3-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs
Properties
IUPAC Name |
(Z)-3-(3-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,17,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOKSHBZZXFTEE-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/C(=C\C2=CC(=CC=C2)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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